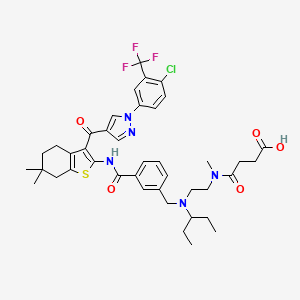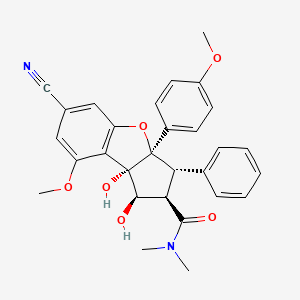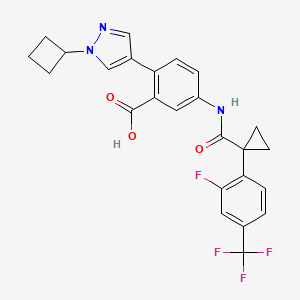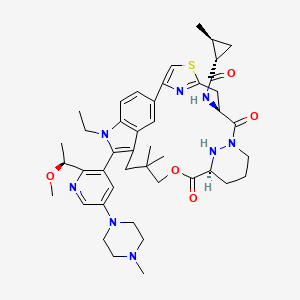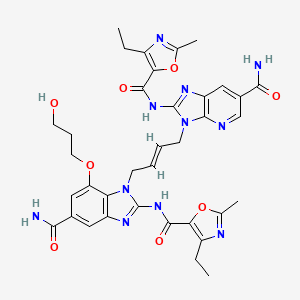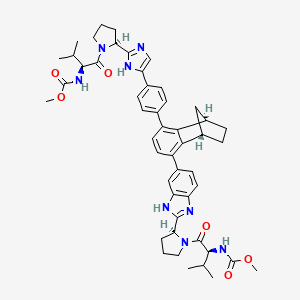
Yimitasvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yimitasvir is a novel, oral hepatitis C virus non-structural protein 5A inhibitor. It is primarily used for the treatment of chronic hepatitis C virus genotype 1 infection . This compound is often used in combination with sofosbuvir to enhance its efficacy .
Preparation Methods
The preparation of yimitasvir involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions to form the final product . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Yimitasvir undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in this compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Yimitasvir has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antiviral agents.
Biology: It is used to study the replication mechanisms of hepatitis C virus and the role of non-structural protein 5A in viral replication.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating chronic hepatitis C virus infection.
Industry: It is used in the development of new antiviral drugs and therapies
Mechanism of Action
Yimitasvir exerts its effects by inhibiting the activity of non-structural protein 5A, which is essential for the replication of hepatitis C virus . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected patients. This compound is also a substrate and inhibitor of the drug transporter P-glycoprotein and a weak inhibitor of cytochrome P450 2C8 .
Comparison with Similar Compounds
Yimitasvir is similar to other non-structural protein 5A inhibitors such as daclatasvir and ledipasvir . this compound has shown superior or comparable in vitro inhibition efficacy in hepatitis C virus genotypes 1a, 1b, and 4a, making it a promising new direct-acting antiviral agent for hepatitis C virus treatment . The unique chemical structure of this compound contributes to its enhanced efficacy and safety profile compared to other similar compounds .
Properties
CAS No. |
1959593-23-7 |
|---|---|
Molecular Formula |
C49H58N8O6 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H58N8O6/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61)/t31-,32+,38+,39+,42+,43+/m1/s1 |
InChI Key |
CMLNPOWEANUBIB-XIGHHNHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


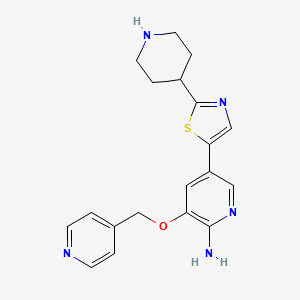
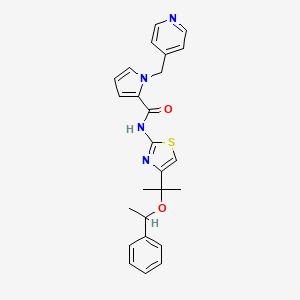
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
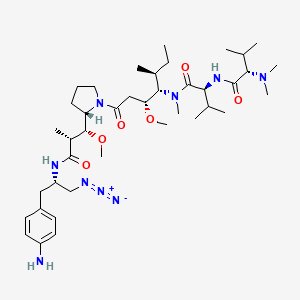
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
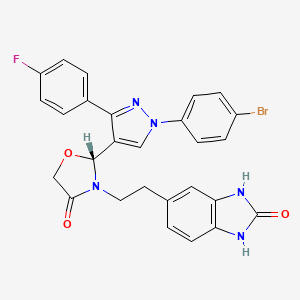
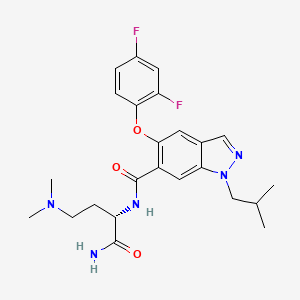
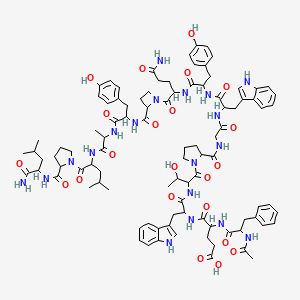
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
